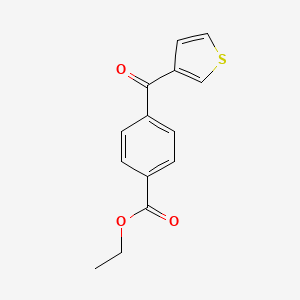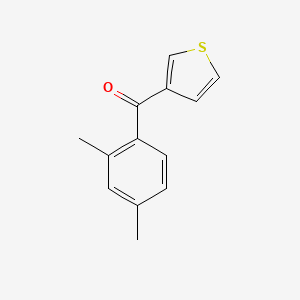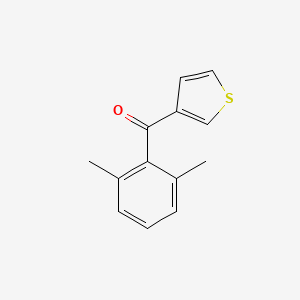
2-(4-n-Propylbenzoyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-n-Propylbenzoyl)pyridine is a chemical compound that falls under the category of pyridine derivatives . Pyridine is a basic heterocyclic organic compound, structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Aplicaciones Científicas De Investigación
DNA Binding Studies
Symmetrical positional isomers of bis-2-(n-pyridyl)-1H-benzimidazoles, including derivatives related to 2-(4-n-Propylbenzoyl)pyridine, have been synthesized and analyzed for DNA binding capabilities. These isomers demonstrate AT-specific DNA binding, similar to the bisbenzimidazole compound Hoechst 33258. The binding affinities of certain pyridine derivatized bisbenzimidazoles to double-stranded DNA were found to be significantly higher compared to others, influenced by the positioning of the pyridine and benzimidazole units. This differential binding characteristic was investigated using a combination of isothermal fluorescence titration, circular dichroism, and thermal denaturation of DNA, along with computational analyses using ab initio/Density Functional Theory to understand the molecular recognition process of such symmetric bisbenzimidazoles toward duplex DNA (Chaudhuri, Ganguly, & Bhattacharya, 2007).
Catalytic and Coordination Chemistry
The versatility of pyridine N-functionalized carbene ligands has been explored in the synthesis of copper(I) imidazol-2-ylidene complexes. These complexes have been characterized, and their structural diversity is highlighted, showcasing the potential of pyridine derivatives in coordination chemistry and catalysis. The ability of these complexes to crystallize in various forms, including dimers and polymers, depending on crystallization conditions, illustrates the structural flexibility and potential for diverse applications in materials science and catalysis (Tulloch et al., 2001).
Materials Science and Polymer Chemistry
In the field of materials science, novel pyridine-containing aromatic dianhydride monomers have been synthesized and used to prepare a series of new polyimides with pyridine moieties in the main chain. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them suitable for applications in high-performance materials. The synthesis and characterization of these polymers highlight the role of pyridine derivatives in the development of advanced materials with specific properties, such as low dielectric constants and high thermal stability, which are crucial for electronic and aerospace applications (Wang et al., 2006).
Mecanismo De Acción
Target of Action
It is structurally similar to phenazopyridine , which is known to exert a direct topical analgesic effect on the mucosal lining of the urinary tract .
Mode of Action
Phenazopyridine, a structurally similar compound, is reported to inhibit voltage-gated sodium channels and possibly group a nerve fibers . This suggests that 2-(4-n-Propylbenzoyl)pyridine might have a similar mode of action.
Biochemical Pathways
Pyrimidines, a class of compounds that includes pyridine derivatives, are known to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
Based on the known effects of similar compounds, it may have analgesic and anti-inflammatory effects .
Propiedades
IUPAC Name |
(4-propylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-5-12-7-9-13(10-8-12)15(17)14-6-3-4-11-16-14/h3-4,6-11H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGIMQKZUHDUPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642005 |
Source


|
| Record name | (4-Propylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-92-5 |
Source


|
| Record name | (4-Propylphenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Propylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

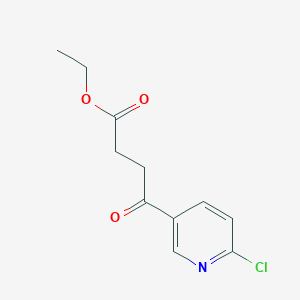
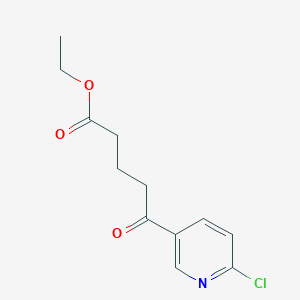
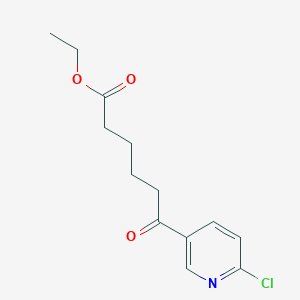


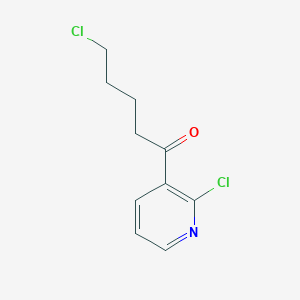



![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)
